molecular formula C7H14N2O2 B13003017 Azetidin-3-yl isopropylcarbamate

Azetidin-3-yl isopropylcarbamate

Cat. No.: B13003017
M. Wt: 158.20 g/mol
InChI Key: ZMSIIICZVIHEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl N-(propan-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an azetidine ring and a carbamate group. This compound has gained attention due to its potential use in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl N-(propan-2-yl)carbamate typically involves the reaction of azetidine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Azetidine and isopropyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of azetidin-3-yl N-(propan-2-yl)carbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Azetidin-3-yl N-(propan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl N-(tert-butyl)carbamate
  • Azetidin-3-yl N-(methyl)carbamate
  • Azetidin-3-yl N-(ethyl)carbamate

Uniqueness

Azetidin-3-yl N-(propan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

azetidin-3-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C7H14N2O2/c1-5(2)9-7(10)11-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

ZMSIIICZVIHEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.